Reduced Hepatobiliary Toxicity of 17-AAG Relative to Parent Geldanamycin in Rat Liver Slice Model
In direct comparative studies using precision-cut rat liver slices, 17-AAG exhibited substantially reduced biliary epithelial cell (BEC) toxicity compared to geldanamycin (GEL) [1]. At the lowest concentration tested, GEL induced histologically evident BEC injury at 0.1 µM, while 17-AAG demonstrated minimal toxic effect on BEC with superior retention of slice biomarkers [1]. At 5 µM, GEL produced overt bile duct necrosis with prominent hepatocellular damage, whereas 17-AAG at the same concentration caused only progressive BEC loss with complete inhibition of BEC proliferation and hepatocellular injury evident only at high doses [1].
| Evidence Dimension | Biliary epithelial cell (BEC) toxicity threshold |
|---|---|
| Target Compound Data | Minimal BEC effect at lowest concentration; progressive BEC loss and complete inhibition of proliferation at 5 µM; hepatocellular injury only at high doses |
| Comparator Or Baseline | Geldanamycin: BEC injury evident at 0.1 µM; overt bile duct necrosis at 5 µM with prominent hepatocellular damage |
| Quantified Difference | BEC toxicity threshold differs by ≥50-fold; at 5 µM, GEL causes bile duct necrosis vs 17-AAG causes only BEC loss without necrosis |
| Conditions | F-344 rat liver slice culture model, 5-day exposure, Waymouth's-based medium |
Why This Matters
This established lower hepatobiliary toxicity profile makes 17-AAG the preferred ansamycin HSP90 inhibitor for preclinical studies where hepatic tolerability is a critical experimental parameter.
- [1] Behrsing HP, Vickers AE, Tyson CA. In vitro detection of differential and cell-specific hepatobiliary toxicity induced by geldanamycin and 17-allylaminogeldanamycin in rats. Toxicol In Vitro. 2005;19(8):1079-1088. View Source
